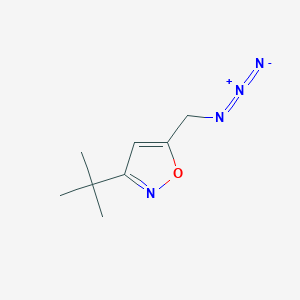

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

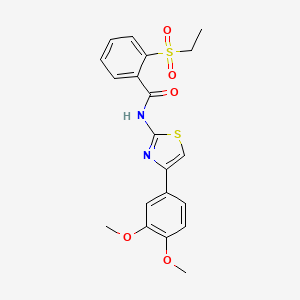

Descripción general

Descripción

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a highly reactive molecule that contains an azide group, which makes it useful in a variety of applications. In

Aplicaciones Científicas De Investigación

- Azido-modified nucleosides, including 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole, have been widely explored as substrates for click chemistry and for metabolic labeling of DNA and RNA . These compounds serve as precursors for further synthetic elaboration and as potential therapeutic agents .

- 5-(Azidomethyl)-2′-deoxyuridine has demonstrated effective radiosensitization in tumor cells, both in the presence and absence of oxygen. This application holds promise for enhancing the efficacy of tumor radiochemotherapy .

- Nitrogen-centered radicals (NCRs) play a crucial role in organic synthesis. Azidonucleosides contribute to the generation of NCRs, which allow access to new synthetic pathways. These radicals are categorized into σ-iminyl, π-aminyl, π-amidyl, and π-aminium types, and they can be generated via various methods, including homolytic cleavage and proton-coupled electron transfer (PCET) .

- The regio- and stereoselective incorporation of an azido group (“radical arm”) into the nucleoside frame leads to the selective generation of NCRs under reductive conditions. These NCRs often resemble the same radical species observed upon ionization events due to radiation or other oxidative conditions .

- The sulfinylimine radical, generated during the inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides, highlights the critical role of azidonucleosides in biological processes .

- While discussing NCRs, we also consider nucleoside-modified precursors other than azidonucleosides. However, the focus remains on their relation to the same or similar NCRs derived from azidonucleosides .

Click Chemistry and Metabolic Labeling

Radiosensitization in Tumor Radiochemotherapy

Organic Synthesis and New Synthetic Pathways

Selective Generation of NCRs

Role in Ribonucleotide Reductase Inhibition

Other Nucleoside-Modified Precursors

Propiedades

IUPAC Name |

5-(azidomethyl)-3-tert-butyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYLGNCTIKKIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2585510.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2585512.png)

![Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2585513.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)

![3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid](/img/structure/B2585521.png)

![N-[4-[2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2585527.png)